molecular formula C7H12N2O B14237982 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane CAS No. 246862-32-8

8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane

Katalognummer: B14237982
CAS-Nummer: 246862-32-8
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: JLQINZYFAYPJTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane is a heterocyclic compound characterized by a unique tricyclic structure containing oxygen and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical ring contraction of 8-oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes, which results in the formation of the desired tricyclic structure . The reaction conditions often include the use of specific solvents and catalysts to facilitate the transformation.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and biologically active compounds .

Eigenschaften

CAS-Nummer

246862-32-8

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

8-oxa-5,9-diazatricyclo[5.2.1.02,5]decane

InChI

InChI=1S/C7H12N2O/c1-2-9-4-5-3-6(7(1)9)8-10-5/h5-8H,1-4H2

InChI-Schlüssel

JLQINZYFAYPJTK-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C1C3CC(C2)ON3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.